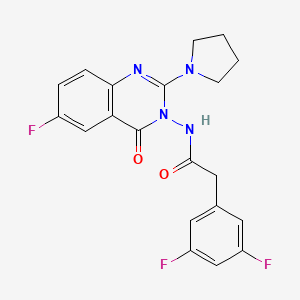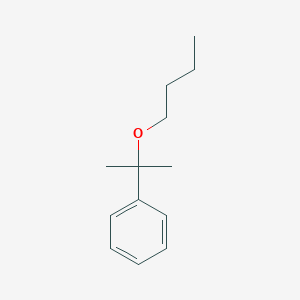
1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol is a complex organic compound that features a combination of chlorophenyl, phenyl, and pyridyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol typically involves multi-step organic reactions. A common approach might include:
Grignard Reaction: Reacting 3-chlorobenzyl chloride with magnesium to form a Grignard reagent.
Addition Reaction: Adding the Grignard reagent to a ketone or aldehyde containing the phenyl and pyridyl groups.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the compound through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Utilizing halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems or as a potential drug candidate.
Medicine: Investigating its pharmacological properties and therapeutic potential.
Industry: Exploring its use in materials science or as a component in specialized chemical products.
Mécanisme D'action
The mechanism of action for 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diphenyl-2-picrylhydrazyl: Known for its use as a stable free radical in various chemical reactions.
2,2-Diphenyl-1-picrylhydrazyl: Another stable free radical with applications in chemistry.
Uniqueness
1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol is unique due to the presence of both chlorophenyl and pyridyl groups, which can impart distinct chemical and physical properties compared to other similar compounds.
Propriétés
Numéro CAS |
56501-81-6 |
|---|---|
Formule moléculaire |
C25H19Cl2NO |
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
1,1-bis(3-chlorophenyl)-2-phenyl-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C25H19Cl2NO/c26-21-12-6-10-19(16-21)25(29,20-11-7-13-22(27)17-20)24(18-8-2-1-3-9-18)23-14-4-5-15-28-23/h1-17,24,29H |
Clé InChI |
RUTQHPLSGOQDRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(C3=CC(=CC=C3)Cl)(C4=CC(=CC=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13965158.png)
![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13965164.png)







